(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule characterized by its unique tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one structure. This compound features a fluorophenyl group, which imparts specific chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the oxazol-2-one ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.
Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups to achieve different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Solvents: Use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Affecting pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-(trifluoromethyl)phenyl compounds: Featuring similar aromatic substitutions.
Uniqueness
The uniqueness of (3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one structure combined with the fluorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-8-12-13(9-16)19-14(18)17(12)7-6-10-2-4-11(15)5-3-10/h2-5,12-13H,6-9H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXADFDNELIKFA-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)OC(=O)N2CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@@H](C1)OC(=O)N2CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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